molecular formula C11H11N3 B13607203 3-(Quinoxalin-2-yl)prop-2-en-1-amine

3-(Quinoxalin-2-yl)prop-2-en-1-amine

Cat. No.: B13607203
M. Wt: 185.22 g/mol
InChI Key: IAJYAXXYUQBZBI-ONEGZZNKSA-N
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Description

3-(Quinoxalin-2-yl)prop-2-en-1-amine is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinoxalin-2-yl)prop-2-en-1-amine typically involves the reaction of quinoxaline derivatives with appropriate reagents. One common method involves the use of N-propargyl aniline derivatives employing tin and indium chlorides . The reaction conditions often include refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production methods for quinoxaline derivatives, including this compound, focus on cost-effective and scalable processes. Green chemistry approaches are often employed to minimize environmental impact and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Quinoxalin-2-yl)prop-2-en-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 3-(Quinoxalin-2-yl)prop-2-en-1-amine involves its interaction with various molecular targets and pathways. It can induce cell cycle arrest and apoptosis in cancer cells by targeting specific proteins and signaling pathways . The exact molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Quinoxalin-2-yl)prop-2-en-1-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to induce apoptosis in cancer cells and its potential as an antimicrobial agent make it a valuable compound in scientific research .

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

(E)-3-quinoxalin-2-ylprop-2-en-1-amine

InChI

InChI=1S/C11H11N3/c12-7-3-4-9-8-13-10-5-1-2-6-11(10)14-9/h1-6,8H,7,12H2/b4-3+

InChI Key

IAJYAXXYUQBZBI-ONEGZZNKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=CC(=N2)/C=C/CN

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C=CCN

Origin of Product

United States

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